Product packaging for Lauroyl-d3-L-carnitine Hydrochloride(Cat. No.:CAS No. 1297271-52-3)

Lauroyl-d3-L-carnitine Hydrochloride

Cat. No.: B591969
CAS No.: 1297271-52-3
M. Wt: 383.0 g/mol
InChI Key: PDBBUDRTWRVCFN-AXKUZGSUSA-N
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Description

Overview of L-carnitine and Acylcarnitine Biochemistry in Fundamental Metabolic Processes

L-carnitine, a quaternary ammonium (B1175870) compound synthesized from the amino acids lysine (B10760008) and methionine, plays a vital role in energy metabolism. nih.govcreative-proteomics.comhealthline.com Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of adenosine (B11128) triphosphate (ATP). nih.govcreative-proteomics.comcreative-proteomics.comnumberanalytics.com This transport mechanism is known as the carnitine shuttle. mdpi.comfiveable.mefiveable.memhmedical.com

The carnitine shuttle system involves several key enzymes and transporters:

Carnitine palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of an acyl group from a long-chain fatty acyl-CoA to L-carnitine, forming an acylcarnitine. creative-proteomics.commdpi.commhmedical.com

Carnitine-acylcarnitine translocase (CACT): This protein, located in the inner mitochondrial membrane, transports the newly formed acylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule. mdpi.commhmedical.comnih.gov

Carnitine palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, transferring the acyl group from the acylcarnitine to coenzyme A (CoA) within the matrix, thus regenerating the fatty acyl-CoA and freeing L-carnitine. mdpi.commhmedical.comnih.gov

Acylcarnitines are esters of carnitine and are essential for the breakdown of fatty acids for energy. metwarebio.comnih.govcas.cz Beyond their role in fatty acid transport, acylcarnitines are involved in modulating the intracellular ratio of acyl-CoA to free CoA, a critical factor in maintaining metabolic flexibility. nih.govnih.gov They also participate in the metabolism of branched-chain amino acids and help to remove excess acyl groups from the body. nih.govnih.govresearchgate.net The balance and concentrations of different acylcarnitines can provide valuable insights into the metabolic state of an organism and are often used as biomarkers for various metabolic disorders. nih.govmetwarebio.comcas.cznih.gov

Table 1: Key Components of the Carnitine Shuttle

Component Location Function
L-carnitine Cytoplasm & Mitochondria Transports long-chain fatty acids. nih.govcreative-proteomics.comhealthline.com
Acylcarnitine Cytoplasm & Mitochondria Ester of carnitine and a fatty acid. metwarebio.comnih.govcas.cz
CPT1 Outer Mitochondrial Membrane Converts acyl-CoA and carnitine to acylcarnitine. creative-proteomics.commdpi.commhmedical.com
CACT Inner Mitochondrial Membrane Transports acylcarnitine into the matrix. mdpi.commhmedical.comnih.gov
CPT2 Inner Mitochondrial Membrane Converts acylcarnitine back to acyl-CoA in the matrix. mdpi.commhmedical.comnih.gov

Rationale for Deuterium (B1214612) Labeling in Biochemical and Analytical Investigations

Deuterium (²H or D), a stable isotope of hydrogen, is a valuable tool in biochemical and analytical research. clearsynth.com Replacing hydrogen with deuterium in a molecule, a process known as deuterium labeling, creates a compound that is chemically similar to its non-labeled counterpart but has a higher mass. acs.orglibretexts.org This mass difference is the key to its utility in various analytical techniques, most notably mass spectrometry (MS). clearsynth.comacs.org

In mass spectrometry, the deuterated compound can be easily distinguished from the naturally occurring, non-deuterated (or "light") compound due to its higher mass-to-charge ratio. researchgate.net This allows for precise and accurate quantification of the analyte of interest, even in complex biological matrices. clearsynth.comscielo.org.mx

One of the primary applications of deuterium labeling is in the creation of internal standards for quantitative analysis. clearsynth.comscielo.org.mxresolvemass.ca An ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector. Deuterated compounds fit this role perfectly. By adding a known amount of the deuterated standard to a sample, any variations in sample processing or instrument response can be corrected for, leading to more reliable and reproducible results. scielo.org.mxmdpi.com

Furthermore, deuterium labeling is instrumental in metabolic tracer studies. nih.govbiorxiv.orgnih.govnih.gov By introducing a deuterated substrate into a biological system, researchers can track its metabolic fate. nih.govnih.gov The appearance of the deuterium label in various downstream metabolites provides direct evidence of metabolic pathways and fluxes. biorxiv.orgnih.gov This technique is particularly powerful for studying the dynamics of metabolic processes in vivo. nih.gov

The kinetic isotope effect (KIE) is another important aspect of deuterium labeling. libretexts.org The C-D bond is stronger than the C-H bond, meaning that reactions involving the breaking of a C-D bond will proceed at a slower rate than those involving a C-H bond. libretexts.orglibretexts.org This effect can be used to investigate reaction mechanisms and identify rate-limiting steps in enzymatic reactions. libretexts.orgnih.govcolumbia.edu

Significance of Lauroyl-d3-L-carnitine Hydrochloride as a Research Standard and Tracer

This compound is a deuterated form of lauroyl-L-carnitine, where three hydrogen atoms in one of the methyl groups on the quaternary amine have been replaced by deuterium atoms. caymanchem.com This specific labeling makes it an invaluable tool in metabolic research for several reasons.

As an internal standard, this compound is used for the accurate quantification of its non-deuterated counterpart, lauroyl-L-carnitine, in biological samples using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com The addition of a known quantity of the deuterated standard at the beginning of the sample preparation process allows for correction of any analyte loss during extraction and variability in instrument response, thereby ensuring high precision and accuracy in the measurement of endogenous lauroyl-L-carnitine levels. scielo.org.mx

In its role as a metabolic tracer, this compound can be introduced into cell cultures or animal models to study the metabolism of long-chain acylcarnitines. nih.gov By tracking the d3-label, researchers can follow the uptake, transport, and subsequent metabolic transformations of lauroylcarnitine (B1674569). nih.gov For example, studies have used deuterium-labeled carnitine to investigate its uptake and conversion to acetylcarnitine in muscle tissue during contraction, providing insights into muscle metabolism. nih.gov This approach allows for the elucidation of metabolic pathways and the assessment of enzyme activities involved in fatty acid oxidation.

The use of stable isotopes like deuterium offers a safe and effective way to conduct these tracer studies without the need for radioactive materials. nih.gov The specific labeling of the methyl group in this compound ensures that the deuterium atoms are in a stable position, minimizing the risk of exchange with protons from the surrounding environment, which is a crucial characteristic for a reliable tracer and internal standard. sigmaaldrich.com

Table 2: Properties of this compound

Property Value Reference
Chemical Formula C₁₉H₃₅D₃NO₄ · Cl caymanchem.com
Molecular Weight 383.0 caymanchem.com
Isotopic Purity ≥99% deuterated forms (d₁-d₃) caymanchem.com
Synonyms C12:0 Carnitine-d3, L-Lauroylcarnitine-d3 caymanchem.com

Properties

CAS No.

1297271-52-3

Molecular Formula

C19H38ClNO4

Molecular Weight

383.0 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(12,12,12-trideuteriododecanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i1D3;

InChI Key

PDBBUDRTWRVCFN-AXKUZGSUSA-N

SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl-d3)oxy]-1-propanaminium Chloride;  _x000B_(R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl-d3)oxy]-1-propanaminium Chloride;  (-)-(3-Carboxy-2-hydroxypropyl)trimethyl-ammonium Chloride Laurate-d3;  (-)-Lauric-d3 A

Origin of Product

United States

Ii. Synthetic Methodologies and Isotopic Labeling Strategies for Lauroyl D3 L Carnitine Hydrochloride

Chemical Synthesis Pathways for Acylcarnitine Derivatives in Research Settings

The synthesis of acylcarnitine derivatives, such as lauroyl L-carnitine, is well-established in research settings. These methods typically involve the esterification of L-carnitine with an activated fatty acid. Acylcarnitines are acyl esters of carnitine (L-3-hydroxy-4-aminobutyrobetaine) and are fundamental for the oxidative catabolism of fatty acids. nih.gov

A common and direct approach involves the reaction of L-carnitine with an acyl chloride, in this case, lauroyl chloride. google.com One patented method describes synthesizing lauroyl L-carnitine hydrochloride by reacting L-carnitine with lauroyl chloride in acetic acid as the solvent. google.com The process involves heating the mixture, followed by purification steps including distillation, crystallization with acetone, and recrystallization from ethanol (B145695) or methanol (B129727) to yield the pure product. google.com

Method Starting Materials Key Steps Purification
Acyl Chloride Method L-carnitine, Lauroyl chloride, Acetic acidHeating and reaction in solvent, followed by distillation of solvent.Crystallization with acetone, followed by recrystallization from ethanol or methanol. google.com
In Situ Acyl Chloride Generation L-carnitine, Lauric acid, Thionyl chlorideReaction of lauric acid with thionyl chloride to form lauroyl chloride, followed by addition of L-carnitine.Column chromatography to remove impurities. sigmaaldrich.com
Direct Esterification L-carnitine hydrochloride, Lauric acid, Acid chlorideHeating mixture until optimal conversion is observed via TLC.Precipitation of raw product followed by column chromatography. sigmaaldrich.com

Targeted Deuterium (B1214612) Incorporation Methodologies for Carnitine Acyl Esters

The introduction of deuterium into carnitine acyl esters is essential for their use as internal standards in quantitative analysis. rsc.org Deuterium labeling strategies must be carefully selected to ensure the label is placed in a stable, non-exchangeable position. sigmaaldrich.com

There are two primary approaches for synthesizing deuterated compounds: the "Synthetic Approach," which uses a deuterated starting material, and the "Exchange Approach," which introduces deuterium into the target molecule using a catalyst and a deuterium source like D₂O or D₂ gas. princeton.edu For Lauroyl-d3-L-carnitine, the "d3" label typically refers to the replacement of three hydrogen atoms with deuterium on one of the N-methyl groups of the carnitine moiety. This is most effectively achieved using a deuterated starting material or a deuterated reagent during the synthesis.

Key strategies for deuterium incorporation include:

Use of Deuterated Reagents: A highly specific method involves using a deuterated methylating agent to introduce a trideuteromethyl (-CD₃) group onto a precursor amine. This ensures the precise location and number of deuterium atoms.

Hydrogen Isotope Exchange (HIE): This method involves the substitution of hydrogen atoms with deuterium through catalysis. youtube.com Transition metal catalysts, particularly those based on iridium, are widely used for HIE on various organic molecules. youtube.com Another developed method uses a combination of a palladium on carbon catalyst (Pd/C), aluminum powder, and heavy water (D₂O) to generate deuterium gas in situ for the H-D exchange reaction, which can be applied to substrates like amino acids and esters under microwave-assisted conditions. nih.gov

Biosynthetic Labeling: In some research contexts, deuterium is incorporated biosynthetically. clearsynth.comnih.gov For instance, cells grown in media containing heavy water (D₂O) will produce deuterated non-essential amino acids, which are then incorporated into newly synthesized proteins and other metabolites. nih.govnih.gov While powerful for studying metabolic flux, this is less controlled for producing a specific isotopologue like Lauroyl-d3-L-carnitine for use as a chemical standard.

Labeling Strategy Description Deuterium Source Applicability to Lauroyl-d3-L-carnitine
Deuterated Reagent Synthesis A non-deuterated precursor is reacted with a deuterated chemical (e.g., a methylating agent).Deuterated reagent (e.g., CD₃I)Highly specific for creating the N-trideuteromethyl group on the carnitine backbone.
Hydrogen Isotope Exchange (HIE) A catalyst facilitates the exchange of H atoms for D atoms on the molecule. youtube.comD₂ gas or D₂O youtube.comnih.govCan be challenging to control regioselectivity; less ideal for targeted "d3" labeling on a specific methyl group without affecting other positions.
Biosynthesis Living organisms or cells incorporate deuterium from labeled precursors in their growth medium. nih.govD₂O or deuterated amino acids nih.govnih.govPrimarily used for metabolic turnover studies, not for the synthesis of a pure, specific labeled standard.

Considerations for Isotopic Purity and Chemical Identity in Research-Grade Synthesis

The utility of a stable isotope-labeled compound as an internal standard is critically dependent on its chemical and isotopic purity. rsc.orgavantiresearch.com Several analytical techniques are employed to verify the identity and quality of research-grade Lauroyl-d3-L-carnitine Hydrochloride.

Isotopic Purity and Enrichment: Isotopic purity refers to the percentage of the compound that is fully labeled with the desired number of stable isotopes. avantiresearch.com For a "d3" standard, a high percentage of the molecules should contain exactly three deuterium atoms. Low isotopic purity, where a significant fraction of the standard is unlabeled (d₀), can interfere with the quantification of the target analyte, particularly at low concentrations, by increasing the limit of quantitation. avantiresearch.com High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment by analyzing the full scan mass spectrum and integrating the isotopic ions. rsc.org

A key consideration during synthesis is the potential for H-D exchange, where deuterium atoms are unintentionally lost and replaced with hydrogen. sigmaaldrich.comcerilliant.com This can occur under certain reaction conditions, such as the use of strong bases. cerilliant.com Therefore, synthetic routes must be designed to place labels in chemically stable, non-exchangeable positions and to use reaction conditions that minimize this exchange. sigmaaldrich.comavantiresearch.com

Analytical Technique Purpose Key Information Provided
High-Resolution Mass Spectrometry (HR-MS) Determination of isotopic enrichment and confirmation of elemental composition. rsc.orgAccurate mass measurement, isotopic distribution (e.g., % d₃, d₂, d₁, d₀), confirmation of molecular formula. rsc.orgavantiresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of chemical structure and label position. rsc.orgnih.govStructural integrity, verification of the specific location of deuterium atoms (e.g., on an N-methyl group). rsc.org
High-Performance Liquid Chromatography (HPLC) Assessment of chemical purity and separation from contaminants. sigmaaldrich.comnih.govRetention time, separation of the analyte from impurities, quantification of chemical purity. sigmaaldrich.com

Iii. Advanced Analytical Methodologies Employing Lauroyl D3 L Carnitine Hydrochloride

Mass Spectrometry-Based Quantification of Acylcarnitines in Biological Matrices

The quantification of acylcarnitines, which are esters of carnitine and fatty acids, is essential for the diagnosis and monitoring of inherited metabolic disorders. nih.gov Mass spectrometry has become the primary analytical technique for this purpose due to its high sensitivity and specificity. Stable isotope-labeled compounds like Lauroyl-d3-L-carnitine hydrochloride are indispensable for accurate quantification in these methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of acylcarnitines in biological matrices. nih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring accurate quantification. crimsonpublishers.com

In a typical LC-MS/MS workflow for acylcarnitine analysis, a biological sample (e.g., plasma, urine, or tissue extract) is first subjected to a protein precipitation step to remove larger molecules. nih.govrestek.com The supernatant, containing the acylcarnitines, is then mixed with a solution containing the internal standard, this compound. The sample is then injected into the LC system, where the acylcarnitines are separated based on their physicochemical properties, often using a reversed-phase column. restek.complos.org The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected.

The quantification of each acylcarnitine is achieved by comparing the signal intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard. familiasga.com For Lauroyl-L-carnitine, the precursor ion (the intact molecule) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. The same process is applied to this compound. A common product ion for acylcarnitines is found at a mass-to-charge ratio (m/z) of 85.1. restek.com

Table 1: Exemplary LC-MS/MS Parameters for Lauroyl-L-carnitine Analysis

ParameterValue
AnalyteLauroyl-L-carnitine
Internal StandardLauroyl-d3-L-carnitine
Precursor Ion (Analyte)344.5 m/z
Precursor Ion (Internal Standard)347.3 m/z
Product Ion85.1 m/z
Ionization ModePositive Electrospray Ionization (ESI)

This is an interactive table. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While LC-MS/MS is the more common technique for acylcarnitine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. However, due to the non-volatile nature of acylcarnitines, a derivatization step is required to make them amenable to GC analysis. mdpi.comresearchgate.net This process converts the acylcarnitines into more volatile compounds. mdpi.com

The use of a stable isotope-labeled internal standard like this compound is equally important in GC-MS to account for variability in the derivatization process and sample injection. After derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification.

Challenges in GC-MS analysis of long-chain acylcarnitines include potential thermal degradation during the analysis and the need for robust derivatization procedures. researchgate.net

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used in the analysis of biological molecules, including acylcarnitines. nih.gov ESI allows for the ionization of analytes directly from a liquid phase, making it highly compatible with liquid chromatography. In the context of acylcarnitine analysis, ESI is typically performed in the positive ion mode. nih.gov

Tandem mass spectrometry (MS/MS) techniques, such as precursor ion scanning and neutral loss scanning, are particularly useful for the comprehensive profiling of acylcarnitines. acs.orgresearchgate.net

Precursor Ion Scanning: In this mode, the second mass analyzer is set to detect a specific product ion that is common to a class of compounds. For acylcarnitines, a characteristic product ion is often observed at m/z 85. acs.orgnih.gov By scanning a range of precursor ions and detecting only those that produce the m/z 85 fragment, a profile of all acylcarnitines in the sample can be generated. nih.gov

Neutral Loss Scanning: This technique involves scanning both mass analyzers with a fixed mass offset. It is used to detect compounds that lose a specific neutral fragment upon collision-induced dissociation. Acylcarnitines are known to lose a neutral fragment of 59 Da, corresponding to trimethylamine (B31210). acs.orgnih.gov By scanning for this neutral loss, one can selectively detect the acylcarnitines present in a sample. acs.org

Role as an Internal Standard in Quantitative Metabolomic Studies

In quantitative metabolomics, the goal is to accurately measure the concentrations of multiple metabolites in a biological sample. The use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and precise quantification. diagnosticsworldnews.com this compound serves as an ideal internal standard for the quantification of Lauroyl-L-carnitine and other long-chain acylcarnitines for several reasons:

Chemical and Physical Similarity: Being a deuterated analog, this compound has nearly identical chemical and physical properties to the endogenous Lauroyl-L-carnitine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization. thermofisher.com

Correction for Matrix Effects: Biological matrices are complex and can contain substances that interfere with the ionization of the analyte of interest, a phenomenon known as the matrix effect. crimsonpublishers.com Since the internal standard is affected by the matrix in the same way as the analyte, it can effectively correct for these effects. thermofisher.com

Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the internal standard, variations in sample handling, injection volume, and instrument performance can be compensated for, leading to more accurate and precise measurements. crimsonpublishers.com

Isotope dilution mass spectrometry is the technique that utilizes these principles. mdpi.com A known amount of the stable isotope-labeled internal standard is added to the sample, and the ratio of the signal from the endogenous analyte to the signal from the internal standard is used to determine the concentration of the analyte.

Calibration and Validation Protocols for Isotope Dilution Mass Spectrometry

For a quantitative method to be reliable, it must be properly calibrated and validated. In isotope dilution mass spectrometry, a calibration curve is constructed to establish the relationship between the concentration of the analyte and the response of the instrument.

A typical calibration protocol involves preparing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. unipd.it These standards are then analyzed, and a calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. nih.gov The concentration of the analyte in an unknown sample can then be determined by measuring its signal ratio and interpolating from the calibration curve.

Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose. Key validation parameters for an isotope dilution mass spectrometry method include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the coefficient of variation (CV).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the analyte.

Table 2: Common Validation Parameters in Isotope Dilution Mass Spectrometry

Validation ParameterDescription
LinearityAssesses the proportional relationship between concentration and instrument response.
AccuracyMeasures how close the experimental value is to the true value.
PrecisionEvaluates the reproducibility of the measurements.
Limit of Detection (LOD)The lowest detectable analyte concentration.
Limit of Quantification (LOQ)The lowest quantifiable analyte concentration with acceptable accuracy and precision.
SelectivityThe ability to measure the analyte without interference from other compounds.
Matrix EffectThe influence of the sample matrix on the analyte's signal.

This is an interactive table. You can sort and filter the data.

Iv. Biochemical and Cellular Investigations Utilizing Lauroyl D3 L Carnitine Hydrochloride As a Tracer

Elucidation of Fatty Acid Metabolism Pathways in Model Systems

The metabolism of long-chain fatty acids is a cornerstone of cellular energy production, particularly in tissues with high energy demands like the heart and skeletal muscle. nih.gov The process involves the transport of these fatty acids into the mitochondria, a multi-step process known as the carnitine shuttle, followed by their breakdown via β-oxidation. nih.govmdpi.com Stable isotope tracers are invaluable in dissecting these pathways, allowing researchers to follow the fate of specific molecules. ckisotopes.comisotope.comresearchgate.net

The carnitine shuttle relies on two key enzymes: Carnitine Palmitoyltransferase I (CPT1) on the outer mitochondrial membrane and Carnitine Palmitoyltransferase II (CPT2) on the inner mitochondrial membrane. frontiersin.orgwikipedia.org CPT1 catalyzes the conversion of long-chain acyl-CoAs and carnitine into acylcarnitines, while CPT2 catalyzes the reverse reaction inside the mitochondrial matrix. frontiersin.orgnih.gov

The substrate specificity of these enzymes determines which fatty acids enter the mitochondria for oxidation. Investigating this specificity is crucial for understanding metabolic regulation and disease. In vitro assays using purified enzymes or cell homogenates expressing these enzymes are employed to determine kinetic parameters. nih.govmdpi.com In such assays measuring the formation of lauroylcarnitine (B1674569) from lauroyl-CoA, Lauroyl-d3-L-carnitine Hydrochloride is an ideal internal standard for tandem mass spectrometry (MS/MS) analysis, ensuring accurate quantification of the enzyme's product. nih.gov

Research into the substrate specificity of human CPT2 has shown that it is most active with medium-chain (C8-C12) and long-chain (C14-C18) acyl-CoA esters. nih.gov Lauroyl-CoA (C12) is an effective substrate for CPT2, demonstrating the enzyme's role in handling this specific fatty acid. nih.gov The enzyme shows virtually no activity with short-chain or very-long-chain acyl-CoAs. nih.gov

Table 1: Relative Activity of Human Carnitine Palmitoyltransferase 2 (CPT2) with Various Acyl-CoA Substrates. (Data sourced from nih.gov)
Substrate (Acyl-CoA)Carbon Chain LengthRelative Activity (%)
Octanoyl-CoAC8:0100
Decanoyl-CoAC10:0117
Lauroyl-CoAC12:0115
Myristoyl-CoAC14:0105
Palmitoyl-CoAC16:072
Stearoyl-CoAC18:031
trans-2-Hexadecenoyl-CoAC16:114

Once formed by CPT1, acylcarnitines must cross the inner mitochondrial membrane to reach the matrix. This transport is mediated by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20. wikipedia.orgnih.gov CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix. wikipedia.orgnih.gov This process is essential for the continuous operation of the carnitine shuttle. taylorandfrancis.com

The transporter accommodates a range of acylcarnitines, including short-, medium-, and long-chain species. nih.gov Therefore, lauroylcarnitine is a substrate for CACT. The critical role of this transporter is underscored by CACT deficiency, a severe genetic disorder that impairs the mitochondrial import of long-chain fatty acids, leading to energy deficits and accumulation of fatty acids in tissues. medlineplus.govmetabolicsupportuk.org

While this compound's primary role is as an internal standard for quantification, this function is vital for studies that measure the rate of lauroylcarnitine transport in reconstituted liposome (B1194612) systems or isolated mitochondria. mdpi.com By accurately measuring the amount of unlabeled lauroylcarnitine transported over time, researchers can determine the kinetic properties of CACT for this specific substrate. mdpi.com The transporter can also work in reverse, facilitating the efflux of acylcarnitines from the mitochondrial matrix, a mechanism that may be important for buffering the intramitochondrial acyl-CoA pool. nih.gov

Insights into Metabolic Flux and Substrate Partitioning in Cellular Environments

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell at steady state. nih.gov This methodology heavily relies on the use of stable isotope tracers, typically labeled with Carbon-13 (¹³C), to follow the path of atoms through the metabolic network. biorxiv.orgnih.gov By introducing a labeled substrate (e.g., ¹³C-glucose or a ¹³C-fatty acid) to cells and analyzing the isotopic enrichment in downstream metabolites via mass spectrometry, scientists can calculate the relative contributions of different pathways to the production of a particular metabolite. nih.gov

Acylcarnitine profiling is a key component of metabolomics and MFA, as the levels of different acylcarnitine species reflect the activity of fatty acid and amino acid oxidation pathways. nih.govnih.govplos.org In these analyses, deuterated standards like this compound are indispensable. They are added to samples to act as internal standards, allowing for the absolute and accurate quantification of their corresponding endogenous acylcarnitines. researchgate.net

While the d3-label on the carnitine moiety is not typically used to trace the flow of carbon atoms through central metabolism, its role in quantification is crucial for building accurate metabolic models. For instance, in a study tracing the metabolism of a ¹³C-labeled fatty acid, this compound would enable the precise measurement of the newly synthesized ¹³C-lauroylcarnitine pool, providing key data points for the flux calculations. This allows researchers to understand how cells partition substrates between different fates, such as oxidation for energy versus storage in complex lipids.

Studies on the Interplay of Carnitine Derivatives with Cellular Bioenergetics (Non-Clinical Focus)

Beyond their role as transport intermediates, long-chain acylcarnitines (LCAc) can directly interact with and modulate mitochondrial functions, impacting cellular bioenergetics. mdpi.commdpi.com Accumulations of LCAc, which can occur in pathological states like ischemia, have been shown to exert several effects on isolated mitochondria and cardiomyocytes. nih.gov Although much of this research has focused on longer-chain species like palmitoylcarnitine (B157527) (C16) and oleoylcarnitine (B228390) (C18:1), the findings provide a framework for understanding the potential effects of lauroylcarnitine (C12). mdpi.commdpi.com

Studies have demonstrated that at elevated concentrations, LCAc can interfere with mitochondrial energy production. mdpi.com They have been shown to inhibit components of the electron transport chain, leading to reduced mitochondrial respiration and diminished ATP synthesis. mdpi.commdpi.com Furthermore, LCAc can act as detergents due to their amphipathic nature, inserting into the inner mitochondrial membrane and increasing its permeability. nih.gov This can lead to the dissipation of the mitochondrial membrane potential (ΔΨm), a critical component of the energy-coupling process, and can trigger the opening of the mitochondrial permeability transition pore (mPTP), an event linked to cell death. mdpi.com

Table 2: Reported Bioenergetic Effects of Long-Chain Acylcarnitines (LCAc) in Non-Clinical Models.
EffectObservation in Model SystemsPotential ConsequenceReference
Inhibition of Oxidative PhosphorylationReduced ATP production in isolated mitochondria and cardiomyocytes treated with palmitoylcarnitine.Cellular energy deficit. mdpi.com
Dissipation of Mitochondrial Membrane Potential (ΔΨm)Palmitoylcarnitine induced dissipation of ΔΨm in isolated mitochondria.Uncoupling of respiration from ATP synthesis, impaired ion transport. mdpi.com
Induction of Mitochondrial Permeability Transition Pore (mPTP)Synergistic action of palmitoylcarnitine and Ca²⁺ to induce mPTP opening.Mitochondrial swelling, release of pro-apoptotic factors, cell death. mdpi.com
Disruption of Ca²⁺ HomeostasisPalmitoylcarnitine evoked Ca²⁺ release from the sarcoplasmic reticulum and mitochondrial Ca²⁺ overload in cardiomyocytes.Activation of degradative enzymes, hypercontracture, and cell death. mdpi.com
Membrane PermeabilizationIncreased membrane leakage in mitochondrial and cellular models.Loss of ionic gradients and essential metabolites. nih.gov

V. Comparative Biochemical and Analytical Studies of Lauroyl D3 L Carnitine Hydrochloride

Distinguishing Isotopic Variants and Non-Deuterated Counterparts in Analytical Platforms

In the realm of metabolomics and biochemical analysis, the ability to accurately distinguish and quantify specific molecules within complex biological samples is paramount. The use of stable isotope-labeled internal standards, such as Lauroyl-d3-L-carnitine hydrochloride, is a cornerstone of modern analytical techniques, particularly mass spectrometry (MS) and chromatography. These methods leverage the distinct physical properties of isotopic variants to differentiate them from their endogenous, non-deuterated forms.

The primary analytical platform for acylcarnitine analysis is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) for separation. cas.cz The fundamental principle behind distinguishing Lauroyl-d3-L-carnitine from Lauroyl-L-carnitine is the mass difference imparted by the three deuterium (B1214612) atoms (d3) replacing three hydrogen atoms on one of the N-methyl groups. This results in a predictable mass shift. caymanchem.commedchemexpress.com In mass spectrometry, molecules are ionized and their mass-to-charge ratio (m/z) is measured. Lauroyl-d3-L-carnitine will have an m/z value that is 3 Daltons higher than that of the unlabeled Lauroyl-L-carnitine.

This mass difference is easily resolved by the mass spectrometer, allowing the deuterated standard to be identified and quantified independently from the endogenous analyte. nih.gov When used as an internal standard, a known amount of Lauroyl-d3-L-carnitine is added to a biological sample. During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. By comparing the signal intensity of the endogenous analyte to the known concentration of the internal standard, a precise and accurate quantification of the endogenous Lauroyl-L-carnitine can be achieved, correcting for variations in sample extraction and instrument response. nih.govresearchgate.net This approach is fundamental in newborn screening for metabolic disorders and in research studying fatty acid oxidation. nih.govnih.gov

While MS provides mass-based differentiation, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) provide separation based on physical and chemical properties prior to detection. nih.govnih.gov Although isotopic labeling generally does not significantly alter the chromatographic retention time, the separation step is crucial for resolving isomeric acylcarnitines (compounds with the same mass but different structures), which can interfere with accurate quantification if not separated. nih.govfamiliasga.com For instance, different C4-acylcarnitine isomers must be chromatographically separated to avoid false-positive results in metabolic screening. nih.gov The combination of LC for separation and MS/MS for detection and quantification provides a highly selective and sensitive method for analyzing acylcarnitines. cas.cz

Table 1: Analytical Distinction of Lauroyl-L-carnitine and its Deuterated Isotope

Compound NameMolecular FormulaFormula Weight (Monoisotopic Mass)Key Analytical Differentiator
Lauroyl-L-carnitineC₁₉H₃₈NO₄⁺344.2795Endogenous analyte, baseline m/z value
Lauroyl-d3-L-carnitineC₁₉H₃₅D₃NO₄⁺347.3008Internal standard, m/z value is +3 Daltons compared to the non-deuterated form

Comparative Metabolic Fates and Turnover Rates of Variously Chained Acylcarnitines (Excluding Clinical Outcomes)

Acylcarnitines are essential intermediates in fatty acid metabolism, primarily involved in transporting fatty acyl groups into the mitochondria for beta-oxidation. avantiresearch.comnih.gov The metabolic fate and turnover rate of these molecules are heavily dependent on the length of their acyl chain. Acylcarnitines are broadly categorized as short-chain (C2-C5), medium-chain (C6-C12), and long-chain (C14 and above). Lauroylcarnitine (B1674569) (C12) is a medium-to-long-chain acylcarnitine.

The metabolism of fatty acids is a tissue-specific process. Tissues like the liver, heart, and skeletal muscle have high rates of fatty acid oxidation and, consequently, dynamic acylcarnitine pools. nih.gov Long-chain acyl-CoAs are converted to long-chain acylcarnitines by carnitine palmitoyltransferase I (CPT1) to enter the mitochondria, while medium- and short-chain fatty acids can enter the mitochondria more freely before being activated to their CoA esters. mdpi.com Inside the mitochondria, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitines back to acyl-CoAs, which then enter the beta-oxidation spiral. mdpi.com

Incomplete oxidation of fatty acids, which can occur when the rate of fatty acid influx exceeds the oxidative capacity of the mitochondria, leads to the accumulation of acyl-CoAs. These are then transesterified to acylcarnitines and can be exported from the mitochondria and the cell, preventing the sequestration of the essential cofactor Coenzyme A (CoA). nih.govnih.gov Therefore, the profile of circulating acylcarnitines can reflect the state of mitochondrial fatty acid metabolism.

Studies comparing different acylcarnitines show that their turnover rates and plasma concentrations vary. For instance, in healthy individuals, short-chain acylcarnitines like acetylcarnitine (C2) are typically the most abundant, reflecting the final product of beta-oxidation and glucose oxidation. researchgate.net Levels of medium and long-chain species, such as lauroylcarnitine, are generally much lower. nih.gov The turnover of these longer-chain acylcarnitines is thought to be largely influenced by the liver and muscle. nih.gov Research using deuterated fatty acids, such as labeled palmitate, allows for the dynamic tracing of fatty acid flux through beta-oxidation and the formation of various deuterated acylcarnitine species, providing insights into the rates of these metabolic processes without observing clinical endpoints. nih.govnih.gov

Table 2: Comparative Characteristics of Acylcarnitine Classes in Research Contexts

Acylcarnitine ClassCarbon Chain LengthExample(s)Primary Metabolic Origin (in research models)
Short-ChainC2 - C5Acetylcarnitine (C2), Propionylcarnitine (C3)End-product of fatty acid oxidation, amino acid catabolism, glucose oxidation
Medium-ChainC6 - C12Octanoylcarnitine (C8), Lauroylcarnitine (C12)Intermediates of medium and long-chain fatty acid oxidation
Long-ChainC14 - C26Myristoylcarnitine (C14), Palmitoylcarnitine (B157527) (C16)Transport form of long-chain fatty acids for mitochondrial import; intermediates from peroxisomal oxidation

Interplay with Other Carnitine Cycle Intermediates and Metabolic Cofactors in Research Contexts

The function of lauroylcarnitine is intrinsically linked to the broader carnitine system and its interaction with key metabolic cofactors, most notably Coenzyme A (CoA). The carnitine cycle does not operate in isolation; it is a dynamic system where the concentrations of free carnitine, various acylcarnitine species, and the acyl-CoA pool are in constant flux, reflecting the metabolic state of the cell.

The central role of the carnitine shuttle is to move long-chain fatty acyl groups into the mitochondria for energy production. researchgate.net This process requires a pool of free L-carnitine. The enzyme CPT1 esterifies a fatty acyl-CoA (like lauroyl-CoA) to L-carnitine, forming an acylcarnitine (lauroylcarnitine). researchgate.net This reaction is reversible and is a key regulatory point. The availability of free L-carnitine can thus be a limiting factor for the rate of long-chain fatty acid oxidation.

A critical function of carnitine is to buffer the mitochondrial acyl-CoA/CoA ratio. nih.gov The mitochondrial pool of free CoA is finite and essential for numerous reactions, including the Krebs cycle and the final step of beta-oxidation. If fatty acid influx is high, the rapid production of acyl-CoAs can deplete the free CoA pool, a phenomenon known as "CoA trapping." nih.gov This would inhibit CoA-dependent enzymes and halt energy metabolism. The carnitine acyltransferases can convert these excess acyl-CoAs into acylcarnitines, thereby releasing free CoA and allowing metabolic pathways to continue functioning. nih.govnih.gov

Table 3: Key Intermediates and Cofactors Interacting with Lauroyl-L-carnitine

Intermediate / CofactorRole in the Carnitine CycleInteraction with Lauroyl-L-carnitine
L-carnitine (Free)Substrate for acylcarnitine formationConsumed during the formation of Lauroyl-L-carnitine via CPT1.
Coenzyme A (CoA)Activates fatty acids to acyl-CoAsRegenerated when Lauroyl-CoA is converted to Lauroyl-L-carnitine, preventing CoA trapping.
Lauroyl-CoAActivated form of lauric acidPrecursor to Lauroyl-L-carnitine for mitochondrial transport.
Acetyl-CoAEnd product of beta-oxidationIts production rate can be influenced by the efficiency of long-chain acylcarnitine processing.
Carnitine Palmitoyltransferase I (CPT1)EnzymeCatalyzes the conversion of Lauroyl-CoA and L-carnitine to Lauroyl-L-carnitine.
Carnitine Palmitoyltransferase II (CPT2)EnzymeCatalyzes the reverse reaction inside the mitochondria, reforming Lauroyl-CoA.

Vi. Advanced Research Applications and Methodological Developments

Development of Novel Analytical Assays for Untargeted and Targeted Metabolomics Research

The advent of high-resolution mass spectrometry has revolutionized the study of metabolites, branching into two main approaches: targeted and untargeted metabolomics. Lauroyl-d3-L-carnitine Hydrochloride is instrumental in the development and validation of robust analytical assays, particularly for targeted approaches.

Targeted Metabolomics: This quantitative method focuses on measuring a predefined and specific set of metabolites. mayo.edu In this context, this compound is used as an ideal internal standard for the accurate measurement of lauroyl-L-carnitine concentrations in various biological samples. broadpharm.comcaymanchem.com Because the stable isotope-labeled standard has nearly identical chemical and physical properties to the endogenous analyte, it can account for variations in sample preparation and instrument response, enabling precise and absolute quantification. mayo.edu The development of targeted panels for acylcarnitines, which are crucial intermediates in fatty acid metabolism, relies on such standards to achieve the necessary accuracy for clinical and research applications. mayo.edunih.gov

Untargeted Metabolomics: This approach aims to comprehensively screen and identify as many metabolites as possible within a biological sample to discover novel biomarkers or metabolic changes associated with a particular state. arvojournals.orgkoreascience.kr While this compound is not directly used in the initial screening phase of untargeted studies, it is vital for the subsequent validation of identified compounds. For instance, untargeted analyses have revealed alterations in the levels of various acylcarnitines in conditions like bacterial endophthalmitis arvojournals.org and lung cancer. nih.gov To confirm and accurately quantify these findings, researchers would develop a targeted assay using the corresponding stable isotope-labeled standards, including this compound, thereby bridging the gap between discovery and quantitative validation.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 2687960-76-3 caymanchem.comscbt.com
Molecular Formula C₁₉H₃₅D₃ClNO₄ scbt.commedchemexpress.com
Molecular Weight 382.98 g/mol scbt.commedchemexpress.com
Synonyms C12:0 Carnitine-d3, L-Lauroylcarnitine-d3 caymanchem.com
Purity ≥99% deuterated forms (d₁-d₃) caymanchem.com

| Primary Application | Internal standard for GC- or LC-MS | broadpharm.comcaymanchem.com |

Application in Isotope Tracing Experiments for Pathway Elucidation and Redefinition

Isotope tracing is a powerful technique that allows researchers to track the metabolic fate of a labeled substrate as it moves through various biochemical reactions. nih.gov The incorporation of stable isotopes, such as the deuterium (B1214612) in this compound, enables its differentiation from the naturally occurring, unlabeled molecule by mass spectrometry due to a distinct mass shift. nih.govmedchemexpress.com

By introducing this compound into a biological system, such as cell culture or an animal model, scientists can trace the d3-label to elucidate the pathways involving this specific acylcarnitine. This methodology provides unparalleled insights into the dynamics of metabolic networks. nih.gov For example, a study using the related compound d3-carnitine combined isotope tracing with mass spectrometry imaging to visualize carnitine uptake and its subsequent conversion to d3-acetylcarnitine in skeletal muscle during contraction. nih.gov This revealed the speed and location of carnitine metabolism, demonstrating that carnitine uptake is accelerated by muscle contraction to buffer excess acetyl-CoA. nih.gov

A similar experimental design using this compound would allow researchers to:

Track the transport of lauroylcarnitine (B1674569) across cellular and mitochondrial membranes.

Quantify the rate at which it is converted back to lauroyl-CoA for beta-oxidation within the mitochondria.

Identify any alternative or previously unknown pathways that lauroylcarnitine may enter.

This approach provides dynamic and qualitative information about the origin of downstream metabolites and their relative rates of production, which is essential for elucidating and potentially redefining our understanding of fatty acid metabolism. nih.gov

Table 2: Illustrative Example of an Isotope Tracing Experiment

Compound Isotopic Label Molecular Weight (Approx.) Role in Experiment
Lauroyl-L-carnitine None (Endogenous) 343.5 g/mol (free base) Baseline molecule to be traced.
Lauroyl-d3-L-carnitine Deuterium (d3) 346.5 g/mol (free base) The tracer molecule introduced into the system.
Lauroyl-CoA d3 (from tracer) Varies Downstream metabolite in the mitochondrial matrix.

Contribution to Understanding Fundamental Metabolic Regulation in Diverse Experimental Systems

L-carnitine and its acyl esters are fundamental to cellular energy metabolism, primarily by facilitating the transport of fatty acids into mitochondria for oxidation. nih.govmdpi.com The ability to accurately measure and trace specific acylcarnitines like lauroylcarnitine using this compound as a standard has significantly contributed to understanding metabolic regulation across various biological systems.

Research in diverse experimental models has illuminated the broader regulatory roles of the carnitine system:

In Zebrafish: Studies investigating nutrient metabolism showed that dietary L-carnitine supplementation decreased lipid accumulation in the liver and muscle. nih.gov This was achieved by enhancing mitochondrial fatty acid β-oxidation and down-regulating genes related to fat synthesis. nih.gov The research also revealed that this shift in lipid catabolism led to decreased glucose utilization, highlighting a comprehensive regulatory effect on the balance between fat and carbohydrate metabolism. nih.gov

In Mouse Models: In mouse models of diet-induced insulin (B600854) resistance, L-carnitine supplementation was found to improve glucose tolerance. nih.gov This metabolic benefit was not due to weight loss but was linked to a significant increase in circulating acetyl-carnitine. The findings suggest that carnitine helps relieve lipid-induced metabolic stress by facilitating the export of excess acyl groups from tissues like skeletal muscle, thereby improving insulin sensitivity and increasing carbohydrate oxidation. nih.gov

In Cellular Systems: At the mitochondrial level, L-carnitine is crucial for maintaining metabolic flexibility by regulating the ratio of acetyl-CoA to free CoA. mdpi.com By buffering excess acetyl groups to form acetyl-carnitine, it prevents the depletion of free CoA, which is essential for the function of key enzymes like pyruvate (B1213749) dehydrogenase and the continuation of the Krebs cycle. mdpi.comnih.gov

These studies, which rely on the precise measurement of carnitine species, demonstrate that the carnitine system is not merely a passive transporter of fatty acids but an active regulator of fuel selection, energy homeostasis, and mitochondrial function in a wide range of organisms. mdpi.comnih.govnih.gov

Table 3: Findings on L-Carnitine's Metabolic Regulation in Different Systems

Experimental System Key Finding Metabolic Implication Source(s)
Zebrafish L-carnitine enhanced fatty acid β-oxidation and decreased lipid deposition. Active regulation of lipid storage and fuel source selection. nih.gov
Mouse (Diabetic Model) L-carnitine supplementation improved insulin sensitivity and glucose disposal. Alleviation of lipid-induced insulin resistance by exporting excess acyl groups. nih.gov

| Isolated Mitochondria | L-carnitine helps maintain the intramitochondrial acetyl-CoA/CoA ratio. | Preservation of metabolic flexibility and efficient function of the Krebs cycle. | mdpi.comnih.gov |

Vii. Future Research Directions and Emerging Avenues in Lauroyl D3 L Carnitine Hydrochloride Studies

Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling

The future of metabolic research lies in the integration of multiple data layers to create a holistic view of biological systems. Lauroyl-d3-L-carnitine Hydrochloride is essential for ensuring the accuracy of the metabolomics data within these complex analyses. Multi-omics integrates data from genomics, transcriptomics, proteomics, and metabolomics to unravel the intricate connections between genes, proteins, and metabolites.

The precise quantification of lauroylcarnitine (B1674569), enabled by its deuterated analog, provides a critical data point for building comprehensive metabolic models. For instance, in cancer research, integrating transcriptomics with metabolomics and lipidomics has helped identify gene signatures associated with patient survival. nih.gov A study on bladder cancer linked the expression of the gene CPT1B with levels of acylcarnitines, demonstrating how impairment in fatty acid oxidation can be characterized by combining these datasets. nih.gov

Advanced computational pipelines and deep-learning models are being developed to manage and interpret these large, heterogeneous datasets. nih.govplos.org These models can identify novel drug-omics associations and characterize multi-level metabolic regulation, but their accuracy is contingent on the quality of the input data from each omics layer. nih.govplos.org The use of stable isotope standards like this compound is indispensable for providing the reliable, quantitative metabolome data required for these sophisticated analytical approaches.

Table 1: Integration of Multi-Omics for Metabolic Analysis

Omics Layer Information Provided Role of Lauroyl-d3-L-carnitine HCl
Transcriptomics Measures gene expression (mRNA levels) to indicate which metabolic pathways are potentially active. Provides no direct role, but accurate metabolomics data is needed for correlation with gene expression.
Proteomics Quantifies protein levels, including the enzymes that catalyze metabolic reactions. Offers no direct role, but precise metabolite data helps validate enzyme activity inferred from protein levels.
Metabolomics Directly measures the levels of metabolites, such as acylcarnitines, providing a functional readout of metabolic status. Serves as an internal standard for the accurate and precise quantification of endogenous lauroyl-L-carnitine.

| Lipidomics | A subset of metabolomics focused on the comprehensive analysis of lipids. | Functions as an internal standard for its corresponding lipid species within broader lipid profiling. |

Advancements in Quantitative Metabolomic Profiling and Data Interpretation

The field of metabolomics is continually evolving, with a significant push towards greater quantitative accuracy and higher throughput. This compound is central to this advancement, serving as a quintessential internal standard for the analysis of medium- and long-chain acylcarnitines by mass spectrometry. broadpharm.com

Historically, acylcarnitine analysis was often a semi-quantitative "profiling" method, sufficient for screening but lacking in analytical rigor for detailed research or nuanced clinical follow-up. nih.gov Modern methods, however, emphasize full quantification. The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This approach corrects for variations in sample preparation and instrument response, overcoming the quantitative imprecision of earlier techniques. nih.govepa.gov

Despite these advances, challenges remain, such as the limited commercial availability of standards for the hundreds of possible acylcarnitines. nih.gov This creates a bottleneck for comprehensive, scheduled multiple-reaction monitoring (MRM) analysis. nih.gov The availability and use of high-purity standards like this compound are therefore critical for expanding the scope and reliability of quantitative methods. Furthermore, new derivatization techniques are being explored to enhance the sensitivity and accuracy of carnitine quantification, particularly from challenging sample types like dried blood spots. researchgate.netuvic.ca

Table 2: Comparison of Acylcarnitine Analysis Methods

Feature Tandem MS "Profiling" (Older Method) Quantitative UHPLC-MS/MS (Modern Method)
Calibration Single-point calibration. nih.gov Multi-point calibration curve.
Internal Standard Use is standard, but calculations assume linear proportionality across all concentrations. nih.gov Uses specific stable isotope-labeled standards (e.g., Lauroyl-d3-L-carnitine HCl) for each analyte.
Accuracy & Precision Can be quantitatively inaccurate and imprecise. nih.gov High accuracy and precision, compliant with regulatory guidance. nih.gov
Specificity Prone to isobaric interferences (compounds with the same mass). Chromatographic separation (UHPLC) resolves isomers and isobars before detection. nih.govnih.gov

| Application | High-throughput screening (e.g., newborn screening). nih.gov | Confirmatory diagnostics, mechanistic research, clinical trials. nih.govnih.gov |

Unexplored Biochemical Roles and Interactions in Mechanistic Experimental Systems

Beyond its analytical use, this compound is a valuable tool for conducting mechanistic studies to probe the biochemical pathways of its non-labeled counterpart, lauroyl-L-carnitine. sigmaaldrich.com Isotopic labeling is a classic and powerful approach for tracing the metabolic fate of molecules and elucidating enzyme mechanisms. nih.govnih.gov

Future research can leverage Lauroyl-d3-L-carnitine to investigate fundamental questions about long-chain fatty acid metabolism. For example, by using this labeled compound as a substrate in various experimental systems, researchers can trace the deuterium (B1214612) tag to track the transport, enzymatic processing, and downstream metabolic products of the lauroyl group. This approach was successfully used with d3-carnitine to monitor its uptake and acetylation in muscle cells during contraction, providing novel insights into exercise metabolism. nih.gov

Such experiments could help delineate the substrate specificity of carnitine acyltransferases or identify novel interacting proteins and enzymes. Studies on bacterial carnitine metabolism have revealed diverse degradation pathways, such as the conversion of L-carnitine to trimethylamine (B31210) and malic semialdehyde. nih.govfrontiersin.org Similar focused studies in mammalian systems, using Lauroyl-d3-L-carnitine in cell culture or with isolated mitochondria, could uncover new regulatory nodes or alternative metabolic routes for long-chain acylcarnitines in health and disease.

Table 3: Proposed Mechanistic Studies Using this compound

Experimental System Research Question Potential Outcome
Isolated Mitochondria What is the precise rate of transport and beta-oxidation of lauroylcarnitine under different energetic demands? A quantitative understanding of how long-chain fatty acid flux is regulated at the mitochondrial level.
Cultured Human Hepatocytes Are there alternative metabolic fates for lauroylcarnitine beyond beta-oxidation, and how are they regulated? Identification of novel metabolic pathways or shunts for long-chain acylcarnitines.
Recombinant Enzyme Assays (e.g., CPT2) How does the enzyme specifically recognize and process the lauroyl group compared to other acyl chains? Detailed kinetic and structural insights into enzyme-substrate interactions.

| In Vivo Animal Models | How does the distribution and metabolism of lauroylcarnitine change in pathological states like sepsis or metabolic syndrome? | Elucidation of the role of long-chain acylcarnitines in disease pathophysiology. nih.gov |

Q & A

Q. How can Lauroyl-d3-L-carnitine Hydrochloride be synthesized and characterized for research use?

  • Methodological Answer : this compound is synthesized via deuterium incorporation into the methyl groups of L-carnitine, followed by esterification with lauroyl chloride. Characterization involves:
  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation and structural integrity (e.g., 1^1H NMR for non-deuterated protons and 13^{13}C NMR for carbon backbone verification) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (379.96 g/mol for non-deuterated; 380 g/mol for deuterated) and isotopic purity (>95%) .
  • HPLC : Reverse-phase chromatography with UV detection (210–220 nm) ensures purity and absence of unreacted precursors .

Q. What analytical methods ensure the stability and purity of this compound in experimental settings?

  • Methodological Answer :
  • Stability Testing : Store at -20°C in desiccators to prevent hygroscopic degradation. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS to detect hydrolysis products .
  • Purity Validation : Use ion-pair chromatography coupled with charged aerosol detection (CAD) to quantify residual solvents and fatty acid impurities. Reference pharmacopeial standards (e.g., USP monographs for acylcarnitines) for acceptance criteria .

Advanced Research Questions

Q. How is this compound utilized as an internal standard in LC-MS/MS quantification of acylcarnitines?

  • Methodological Answer :
  • Sample Preparation : Spike biological matrices (plasma, urine) with deuterated standard (0.1–10 µM) to correct for matrix effects. Use protein precipitation (acetonitrile) or solid-phase extraction for cleanup .
  • LC-MS/MS Parameters :
ColumnMobile PhaseIonization ModeMRM Transition (m/z)
C18 (2.1x50mm)0.1% Formic Acid/ACNESI+380 → 85 (d3 standard)
377 → 85 (endogenous)
  • Data Analysis : Calculate analyte concentration using deuterated standard peak area ratios. Account for isotopic interference via matrix-matched calibration curves .

Q. How to design experiments investigating this compound accumulation in fatty acid oxidation defects?

  • Methodological Answer :
  • In Vitro Models : Use primary hepatocytes or fibroblasts from patients with β-oxidation disorders (e.g., CPT2 deficiency). Incubate cells with 50–200 µM this compound for 24–48 hours under fatty acid-loading conditions (e.g., palmitate-BSA) .
  • Endpoint Analysis :
  • LC-MS/MS : Quantify intracellular acylcarnitine levels.
  • Fluorescent Probes : Co-incubate with Nile Red to correlate lipid accumulation with acylcarnitine profiles .
  • Controls : Include wild-type cells and carnitine palmitoyltransferase inhibitors (e.g., etomoxir) to validate specificity .

Q. What factors contribute to contradictory data in this compound measurements across biological models?

  • Methodological Answer :
  • Isotopic Purity : Ensure deuterated standards are >98% pure to avoid overlap with endogenous signals in MS .
  • Sample Handling : Rapid freezing of tissues prevents ex vivo hydrolysis. Use antioxidant buffers (e.g., EDTA) to inhibit enzymatic degradation .
  • Analytical Variability : Standardize LC gradient conditions and MS calibration protocols across labs. Participate in inter-laboratory proficiency testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.